![molecular formula C9H6O5 B13581583 5-Formyl-benzo[1,3]dioxole-4-carboxylic acid CAS No. 58343-48-9](/img/structure/B13581583.png)
5-Formyl-benzo[1,3]dioxole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Formyl-1,3-dioxaindane-4-carboxylic acid is a chemical compound with a unique structure that includes both formyl and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-1,3-dioxaindane-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of formylation reactions, where a formyl group is introduced into the molecule. The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 5-formyl-1,3-dioxaindane-4-carboxylic acid may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Formyl-1,3-dioxaindane-4-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group would yield a dicarboxylic acid, while reduction would yield an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
5-Formyl-1,3-dioxaindane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism by which 5-formyl-1,3-dioxaindane-4-carboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
- 5-Formyl-2,4-dimethylpyrrole-3-carboxylic acid
Uniqueness
5-Formyl-1,3-dioxaindane-4-carboxylic acid is unique due to its specific structural features, which include both formyl and carboxylic acid groups within a dioxane ring system. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
58343-48-9 |
|---|---|
Molekularformel |
C9H6O5 |
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
5-formyl-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C9H6O5/c10-3-5-1-2-6-8(14-4-13-6)7(5)9(11)12/h1-3H,4H2,(H,11,12) |
InChI-Schlüssel |
IGGCRPYKANXOMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C(=C(C=C2)C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methanesulfonyl-5-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13581504.png)
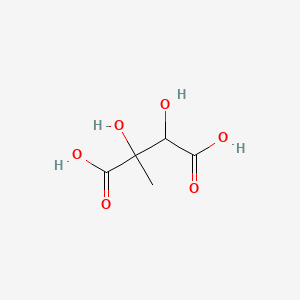
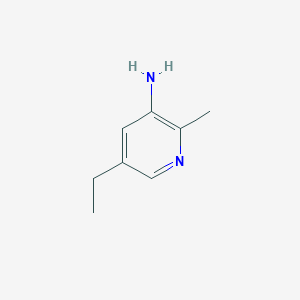
![4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride](/img/structure/B13581519.png)
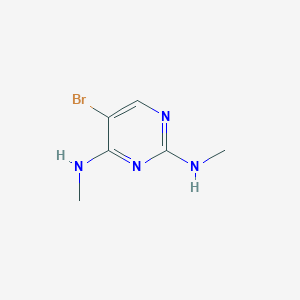
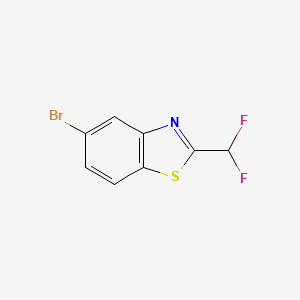

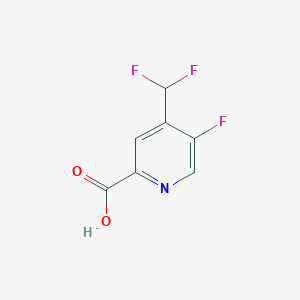
amine](/img/structure/B13581541.png)

![5-Oxa-2-azaspiro[3.4]octan-6-one](/img/structure/B13581547.png)


![4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one](/img/structure/B13581575.png)
